molecular formula C15H24O14 B025944 4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid CAS No. 101769-91-9

4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid

Cat. No.: B025944
CAS No.: 101769-91-9
M. Wt: 428.34 g/mol
InChI Key: NLPZLDGWKNBZLH-UHFFFAOYSA-N
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Description

Heptosyl-2-keto-3-deoxyoctonate is a complex carbohydrate derivative that plays a crucial role in the structure of lipopolysaccharides, which are components of the outer membrane of Gram-negative bacteria. This compound is significant in the field of microbiology and biochemistry due to its involvement in bacterial cell wall integrity and immune response modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptosyl-2-keto-3-deoxyoctonate can be synthesized through the mild acid hydrolysis of glycolipids derived from bacterial sources such as Salmonella mutants. The process involves the liberation of the compound along with other split products, which are then separated by electrophoresis .

Industrial Production Methods: Industrial production of heptosyl-2-keto-3-deoxyoctonate typically involves the extraction of lipopolysaccharides from bacterial cultures followed by hydrolysis and purification steps. The phenol-water extraction method is commonly used to isolate lipopolysaccharides, which are then subjected to acid hydrolysis to release heptosyl-2-keto-3-deoxyoctonate .

Chemical Reactions Analysis

Types of Reactions: Heptosyl-2-keto-3-deoxyoctonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include phosphorylated derivatives and reduced forms of the compound, which are useful in various biochemical analyses .

Scientific Research Applications

Heptosyl-2-keto-3-deoxyoctonate has a wide range of applications in scientific research:

    Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.

    Biology: The compound is crucial in understanding the structure and function of bacterial lipopolysaccharides, which are important for bacterial virulence and immune response.

    Medicine: Research on heptosyl-2-keto-3-deoxyoctonate contributes to the development of antibiotics and vaccines targeting Gram-negative bacteria.

    Industry: The compound is used in the production of diagnostic reagents and as a standard in analytical procedures.

Mechanism of Action

Heptosyl-2-keto-3-deoxyoctonate exerts its effects by forming a crucial part of the lipopolysaccharide structure in bacterial cell walls. It acts as a bridge between the polysaccharide portion and lipid A, contributing to the stability and integrity of the bacterial outer membrane. This structural role is vital for the bacteria’s ability to evade the host immune system and maintain cell wall integrity .

Comparison with Similar Compounds

Uniqueness: Heptosyl-2-keto-3-deoxyoctonate is unique due to its specific role in the lipopolysaccharide structure of Gram-negative bacteria. Its ability to form stable ketosidic linkages and undergo various chemical modifications makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,5-trihydroxy-7,8-dioxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O14/c16-2-4(18)1-5(19)12(9(23)10(24)14(26)27)28-15-11(25)7(21)8(22)13(29-15)6(20)3-17/h2,5-13,15,17,19-25H,1,3H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPZLDGWKNBZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)OC1C(C(C(C(O1)C(CO)O)O)O)O)O)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00906619
Record name 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101769-91-9
Record name D-manno-2-Octulosuronic acid, 3-deoxy-5-O-[(6ξ)-α-D-manno-heptopyranosyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101769-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptosyl-2-keto-3-deoxyoctonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxy-5-O-heptopyranosyloct-2-ulosuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00906619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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